n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19964252
InChI: InChI=1S/C9H10FNO3S/c1-15(12,13)11-9-5-6-4-7(10)2-3-8(6)14-9/h2-4,9,11H,5H2,1H3
SMILES:
Molecular Formula: C9H10FNO3S
Molecular Weight: 231.25 g/mol

n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide

CAS No.:

Cat. No.: VC19964252

Molecular Formula: C9H10FNO3S

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide -

Specification

Molecular Formula C9H10FNO3S
Molecular Weight 231.25 g/mol
IUPAC Name N-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanesulfonamide
Standard InChI InChI=1S/C9H10FNO3S/c1-15(12,13)11-9-5-6-4-7(10)2-3-8(6)14-9/h2-4,9,11H,5H2,1H3
Standard InChI Key GWMRXZQTTFBZQV-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)NC1CC2=C(O1)C=CC(=C2)F

Introduction

n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide is an organic compound characterized by the presence of a benzofuran core substituted with a fluorine atom and a methanesulfonamide functional group. This compound belongs to a class of sulfonamides, which are widely studied for their pharmacological and chemical properties due to their potential applications in medicinal chemistry, agrochemicals, and material science.

Key Chemical Data:

PropertyValue/Description
Molecular FormulaC9H10FNO3S
Molecular Weight~231.24 g/mol
Functional GroupsFluorine, Sulfonamide, Benzofuran
SolubilityLikely soluble in polar organic solvents (e.g., DMSO)

The fluorine substitution enhances the compound's lipophilicity and metabolic stability, while the sulfonamide group contributes to its potential biological activity.

Synthesis

The synthesis of n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide typically involves:

  • Preparation of the benzofuran scaffold: Starting from phenolic precursors that undergo cyclization.

  • Fluorination: Introduction of fluorine at the 5th position using electrophilic or nucleophilic fluorination methods.

  • Sulfonamide formation: Reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

This multi-step process ensures precise substitution patterns critical for its desired properties.

Structural Insights from Related Compounds

Studies on structurally related compounds provide insights into possible properties and activities:

  • Benzofuran Derivatives:

    • Known for their role in anticancer agents due to DNA intercalation capabilities .

    • Exhibit π–π stacking interactions that stabilize crystal structures .

  • Sulfonamides:

    • Widely used in antitubercular agents .

    • Show good metabolic stability and apoptosis-inducing activity in cancer cell lines .

Potential Research Directions

Future studies on this compound could focus on:

  • Biological Activity Testing:

    • Screening against microbial strains or cancer cell lines.

    • Evaluating enzyme inhibition profiles.

  • Pharmacokinetics and Toxicology:

    • Assessing absorption, distribution, metabolism, excretion (ADME), and safety profiles.

  • Crystal Engineering:

    • Investigating crystal structures for improved formulation stability.

  • Agrochemical Applications:

    • Exploring its use as a pesticide or herbicide due to structural similarities with known agrochemicals .

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